molecular formula C14H11ClF2N2O B4764244 N-(3-chloro-4-methylphenyl)-N'-(3,4-difluorophenyl)urea

N-(3-chloro-4-methylphenyl)-N'-(3,4-difluorophenyl)urea

Cat. No. B4764244
M. Wt: 296.70 g/mol
InChI Key: WYCNBVRUDZXSLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-N'-(3,4-difluorophenyl)urea, also known as Diuron, is a herbicide that is widely used in agriculture and horticulture to control the growth of weeds. It was first introduced in 1957 and has since become one of the most commonly used herbicides in the world. Diuron belongs to the family of phenylurea herbicides and is known for its effectiveness in controlling a wide range of weeds.

Mechanism of Action

N-(3-chloro-4-methylphenyl)-N'-(3,4-difluorophenyl)urea works by inhibiting the photosynthesis process in plants. It does this by blocking the electron transport chain in the photosystem II complex, which is responsible for the production of oxygen during photosynthesis. This results in the death of the plant due to the lack of energy production.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-N'-(3,4-difluorophenyl)urea has been found to have a low toxicity to mammals, birds, and fish. However, it can have a negative impact on non-target plants and aquatic organisms. N-(3-chloro-4-methylphenyl)-N'-(3,4-difluorophenyl)urea can also persist in soil and water for long periods of time, which can lead to the accumulation of the herbicide in the environment.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methylphenyl)-N'-(3,4-difluorophenyl)urea is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. It is a cost-effective herbicide that is readily available and has a long shelf life. However, the persistence of N-(3-chloro-4-methylphenyl)-N'-(3,4-difluorophenyl)urea in soil and water can make it difficult to control the experimental conditions.

Future Directions

There are several areas of research that can be explored in relation to N-(3-chloro-4-methylphenyl)-N'-(3,4-difluorophenyl)urea. One area of research is the development of new herbicides that are more effective and have a lower impact on the environment. Another area of research is the study of the long-term effects of N-(3-chloro-4-methylphenyl)-N'-(3,4-difluorophenyl)urea on soil and water quality. Additionally, the impact of N-(3-chloro-4-methylphenyl)-N'-(3,4-difluorophenyl)urea on non-target organisms and ecosystems can be further investigated to better understand its ecological impact.
In conclusion, N-(3-chloro-4-methylphenyl)-N'-(3,4-difluorophenyl)urea is a widely used herbicide that has been extensively studied for its herbicidal properties and its impact on the environment. While it is effective in controlling the growth of weeds, it can have negative effects on non-target plants and aquatic organisms. Further research is needed to develop new herbicides and to better understand the long-term impact of N-(3-chloro-4-methylphenyl)-N'-(3,4-difluorophenyl)urea on the environment.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-N'-(3,4-difluorophenyl)urea has been extensively studied for its herbicidal properties and its impact on the environment. It has been found to be effective in controlling the growth of weeds in a wide range of crops, including cotton, soybeans, and sugarcane. N-(3-chloro-4-methylphenyl)-N'-(3,4-difluorophenyl)urea is also used in the control of aquatic weeds in ponds and lakes.

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(3,4-difluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF2N2O/c1-8-2-3-9(6-11(8)15)18-14(20)19-10-4-5-12(16)13(17)7-10/h2-7H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCNBVRUDZXSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-methylphenyl)-3-(3,4-difluorophenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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